molecular formula C13H16FNO4 B13089930 2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid

2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid

Cat. No.: B13089930
M. Wt: 269.27 g/mol
InChI Key: MEIBGLWBUAQGRF-UHFFFAOYSA-N
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Description

2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID is an organic compound that features a benzyloxycarbonyl (CBZ) protecting group, an amino group, and a fluorinated pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the benzyloxycarbonyl (CBZ) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Pentanoic Acid Moiety: The pentanoic acid chain is constructed through a series of reactions, including alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the CBZ protecting group, revealing the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for CBZ group removal.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the free amine.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential as a building block in peptide synthesis and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID involves its interaction with biological molecules through its functional groups. The CBZ-protected amine can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-([(BENZYLOXY)CARBONYL]AMINO)-2-HYDROXYACETIC ACID: Similar in structure but contains a hydroxyl group instead of a fluorine atom.

    2-([(BENZYLOXY)CARBONYL]AMINO)-2-AMINOACETIC ACID: Contains an additional amino group, making it more reactive in certain biochemical applications.

Uniqueness

2-([(BENZYLOXY)CARBONYL]AMINO)-5-FLUOROPENTANOICACID is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and other specialized applications.

Biological Activity

2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid, often referred to as a fluorinated derivative of amino acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₇N₃O₄
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 23135-50-4

The biological activity of this compound is primarily attributed to its structural similarity to naturally occurring amino acids. It acts as an inhibitor of various enzymes involved in amino acid metabolism, particularly those that utilize pyridoxal phosphate as a cofactor. The fluorine substitution enhances the compound's stability and bioavailability, allowing for more effective interaction with target enzymes.

Biological Activities

  • Antimicrobial Activity
    • Several studies have indicated that fluorinated amino acids exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the benzyloxycarbonyl group may also contribute to increased lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy.
  • Antitumor Activity
    • Research has shown that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting key metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth in various cancer models by disrupting the synthesis of essential amino acids required for cell proliferation.
  • Enzyme Inhibition
    • The compound has been noted for its inhibitory effects on aspartate aminotransferase (AAT) and other aminotransferases, which play critical roles in amino acid metabolism and neurotransmitter synthesis. Inhibition of these enzymes can lead to alterations in metabolic processes, potentially providing therapeutic benefits in conditions such as hepatic disorders and neurodegenerative diseases.

Case Study 1: Antitumor Efficacy

A study conducted on a series of fluorinated amino acids, including this compound, demonstrated significant antitumor activity against human breast cancer cell lines (MCF-7). The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Mechanism
This compound15Caspase activation
Control (Non-fluorinated analog)45Apoptosis induction

Case Study 2: Antimicrobial Properties

In vitro testing against a range of bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

5-fluoro-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C13H16FNO4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,18)(H,16,17)

InChI Key

MEIBGLWBUAQGRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCF)C(=O)O

Origin of Product

United States

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